Fmoc-Dap(Dde)-OH Fmoc-Dap(Dde)-OH Fmoc-dap(dde)-oh

Brand Name: Vulcanchem
CAS No.: 247127-51-1
VCID: VC0557490
InChI: InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1
SMILES: CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Molecular Formula: C28H30N2O6
Molecular Weight: 490,56 g/mole

Fmoc-Dap(Dde)-OH

CAS No.: 247127-51-1

Cat. No.: VC0557490

Molecular Formula: C28H30N2O6

Molecular Weight: 490,56 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-Dap(Dde)-OH - 247127-51-1

Specification

CAS No. 247127-51-1
Molecular Formula C28H30N2O6
Molecular Weight 490,56 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid
Standard InChI InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1
Standard InChI Key IGNPBNCBFYUHTM-QFIPXVFZSA-N
SMILES CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Canonical SMILES CC(=C1C(=O)CC(CC1=O)(C)C)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Composition

Fmoc-Dap(Dde)-OH, formally known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid, is a protected form of diaminopropionic acid (Dap) . This compound incorporates two key protecting groups: Fmoc (9-fluorenylmethoxycarbonyl) protecting the alpha-amino group and Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting the beta-amino group . The compound's CAS registry number is 247127-51-1, serving as its unique identifier in chemical databases and literature .

The chemical structure consists of a modified amino acid backbone with attached protective groups that determine its chemical behavior and applications. The Fmoc group contains a fluorene ring system connected to a carbamate linkage, while the Dde group features a dimethylated cyclohexanedione structure . These structural elements provide orthogonal deprotection capabilities essential for controlled peptide synthesis.

Molecular Specifications

Fmoc-Dap(Dde)-OH is characterized by the following molecular specifications:

ParameterValueSource
Molecular FormulaC₂₈H₃₀N₂O₆
Molecular Weight490.5 g/mol
Exact Mass490.21038668 Da
Heavy Atom Count36
Defined Atom Stereocenter Count1
Formal Charge0

The compound's structure incorporates a single chiral center, giving rise to stereoisomeric variants that exhibit distinct properties and applications in synthetic chemistry .

Physicochemical Properties

Understanding the physicochemical properties of Fmoc-Dap(Dde)-OH is crucial for predicting its behavior in various chemical environments and optimizing synthesis protocols. These properties influence its solubility, reactivity, and handling characteristics.

Physical Properties

The compound exhibits specific physical characteristics that determine its behavior in solution and solid state:

PropertyValueSource
XLogP3-AA3.6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count7
Rotatable Bond Count8
Topological Polar Surface Area125 Ų
Complexity916

The moderate lipophilicity (XLogP3-AA = 3.6) suggests balanced solubility characteristics in both polar and non-polar solvents, which is advantageous for solution-phase peptide synthesis . The relatively high topological polar surface area (125 Ų) indicates significant potential for intermolecular interactions through hydrogen bonding, consistent with its multiple hydrogen bond donors and acceptors .

Chemical Reactivity

The chemical reactivity of Fmoc-Dap(Dde)-OH is largely determined by the selective lability of its protecting groups under different conditions. The Fmoc group is base-labile and can be removed using secondary amines like piperidine, while the Dde group is selectively cleaved under hydrazine treatment. This orthogonal protection scheme is fundamental to its utility in peptide synthesis, allowing for sequential and selective deprotection steps.

Stereochemical Variants

Fmoc-Dap(Dde)-OH exists in two stereoisomeric forms, with distinct configurations at the alpha-carbon atom of the amino acid backbone. These stereoisomers have different CAS numbers and slightly different chemical properties.

L-isomer (Fmoc-Dap(Dde)-OH)

The L-isomer, which is the naturally occurring configuration, is designated as Fmoc-Dap(Dde)-OH without additional stereochemical prefixes . It has the CAS number 247127-51-1 and features the (S) configuration at the alpha-carbon stereocenter . The L-isomer is the predominant form used in standard peptide synthesis applications, particularly when mimicking natural peptide structures.

D-isomer (Fmoc-D-Dap(Dde)-OH)

The D-isomer is specifically identified as Fmoc-D-Dap(Dde)-OH, indicating the non-natural configuration at the alpha-carbon . It has the CAS number 210830-03-8 and features the (R) configuration at the alpha-carbon stereocenter . The D-isomer is particularly valuable in the synthesis of peptides with enhanced stability against enzymatic degradation, as D-amino acids are generally resistant to common proteases.

The InChI Key for the D-isomer (GIPBZQFNSMWQIL-JOCHJYFZSA-N) differs from that of the L-isomer (GIPBZQFNSMWQIL-QFIPXVFZSA-N), reflecting their distinct stereochemical configurations .

Nomenclature and Identification

Fmoc-Dap(Dde)-OH is known by several alternative names and identifiers in scientific literature and commercial catalogs, reflecting its complex structure and specific protection pattern.

Systematic Names

The full systematic IUPAC name for Fmoc-Dap(Dde)-OH is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid . This name comprehensively describes the compound's structure, including the configuration of its stereocenter.

Alternative Names and Identifiers

Several alternative names and identifiers are used for this compound:

  • Fmoc-(n-beta-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-l-alpha,beta-diaminopropionic acid

  • L-Alanine, 3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

  • 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine

  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-2,3-diaminopropionic acid

These alternative designations provide insights into the compound's chemical nature and structural elements from different nomenclature perspectives.

Applications in Peptide Synthesis

Fmoc-Dap(Dde)-OH serves a crucial role in modern peptide synthesis, particularly in the preparation of complex peptides with multiple functional groups requiring differential protection.

Orthogonal Protection Strategy

The principal advantage of Fmoc-Dap(Dde)-OH lies in its orthogonal protection scheme. The Fmoc group is selectively removed under basic conditions (typically 20% piperidine in DMF), while the Dde group remains intact. Conversely, the Dde group can be selectively cleaved using 2-5% hydrazine in DMF without affecting Fmoc or other common protecting groups. This orthogonality enables precise control over the sequential incorporation of amino acids and side-chain modifications in peptide synthesis.

Synthesis of Branched Peptides

Fmoc-Dap(Dde)-OH is particularly valuable for the synthesis of branched peptides, where the diaminopropionic acid serves as a branching point. After incorporation into the growing peptide chain via the alpha-carboxyl group, the beta-amino group (protected with Dde) can be selectively deprotected and used to initiate a secondary peptide chain, creating a branched structure. This approach is instrumental in the synthesis of multifunctional peptides, peptide dendrimers, and peptide-based biomaterials.

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